molecular formula C7H11F2N B13460680 5-(Difluoromethyl)spiro[2.3]hexan-5-amine

5-(Difluoromethyl)spiro[2.3]hexan-5-amine

Cat. No.: B13460680
M. Wt: 147.17 g/mol
InChI Key: YFYWANWDKSBDFE-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)spiro[23]hexan-5-amine is a chemical compound with the molecular formula C7H11F2N It is characterized by a spirocyclic structure, which includes a hexane ring fused with a cyclopropane ring, and a difluoromethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)spiro[2.3]hexan-5-amine typically involves the formation of the spirocyclic structure followed by the introduction of the difluoromethyl group. One common method involves the reaction of a suitable cyclopropane precursor with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)spiro[2.3]hexan-5-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives with altered oxidation states.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols, with catalysts such as palladium or copper to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized spirocyclic compounds.

Scientific Research Applications

5-(Difluoromethyl)spiro[2.3]hexan-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 5-(Difluoromethyl)spiro[2.3]hexan-5-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, influencing biological pathways and cellular processes. The spirocyclic structure also contributes to the compound’s stability and reactivity, making it a versatile tool in various applications.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluorospiro[2.3]hexan-5-amine: A closely related compound with similar structural features but different functional groups.

    Difluoromethylated Cyclopropanes: Compounds with a difluoromethyl group attached to a cyclopropane ring, used in similar applications.

Uniqueness

5-(Difluoromethyl)spiro[2.3]hexan-5-amine is unique due to its specific combination of a spirocyclic structure and a difluoromethyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for a wide range of scientific research applications.

Biological Activity

5-(Difluoromethyl)spiro[2.3]hexan-5-amine is a unique compound characterized by its spirocyclic structure, which consists of a hexane ring fused with a cyclopropane ring and a difluoromethyl group attached to the nitrogen atom. This structural configuration enhances its biological activity, particularly in medicinal chemistry and materials science. The compound's ability to interact with various molecular targets, such as enzymes and receptors, makes it an attractive candidate for drug development.

Structural Characteristics

The molecular formula of this compound is CHFN. The difluoromethyl group significantly influences the compound's binding affinity and selectivity towards biological targets, impacting various cellular processes and pathways.

The biological activity of this compound is primarily attributed to its ability to bind with biomolecules, leading to enzyme inhibition and modulation of gene expression. Research indicates that it can effectively inhibit certain enzymes by blocking their active sites, preventing substrate access. This mechanism is crucial for understanding how structural modifications can influence biological activity.

Table 1: Summary of Biological Activities

StudyFindingsMethodology
Demonstrated enzyme inhibition through active site blockageIn vitro enzyme assays
Potential applications in drug development due to modulation of protein-ligand interactionsBinding affinity studies
Enhanced stability and reactivity compared to similar compoundsComparative analysis with analogs

Case Studies

  • Enzyme Inhibition : A study highlighted the compound's ability to inhibit specific enzymes effectively, showcasing its potential as a therapeutic agent. The inhibition was measured using kinetic assays that demonstrated significant reductions in enzyme activity upon treatment with this compound.
  • Binding Affinity : Another research effort focused on the binding interactions between this compound and various protein targets. Molecular docking studies revealed that the difluoromethyl group enhances binding affinity, indicating its potential role in drug design.
  • Therapeutic Applications : The compound's unique properties have led researchers to explore its applications in treating conditions linked to enzyme dysregulation. Preliminary findings suggest that it may be effective in modulating pathways involved in metabolic disorders.

Stability and Reactivity

The stability of this compound under physiological conditions has been assessed, revealing favorable characteristics that support its use in biological settings. Its reactivity profile suggests that it can undergo various chemical transformations, making it versatile for further modifications.

Properties

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

IUPAC Name

5-(difluoromethyl)spiro[2.3]hexan-5-amine

InChI

InChI=1S/C7H11F2N/c8-5(9)7(10)3-6(4-7)1-2-6/h5H,1-4,10H2

InChI Key

YFYWANWDKSBDFE-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C2)(C(F)F)N

Origin of Product

United States

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